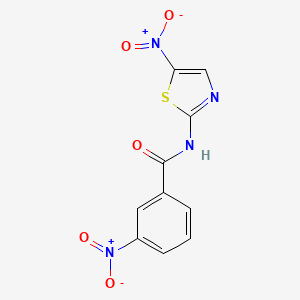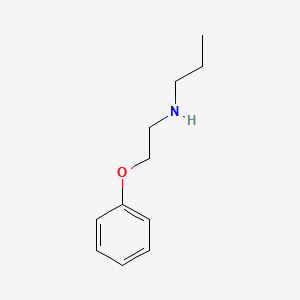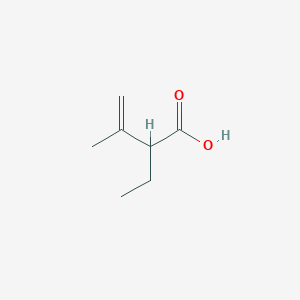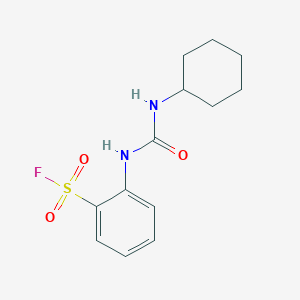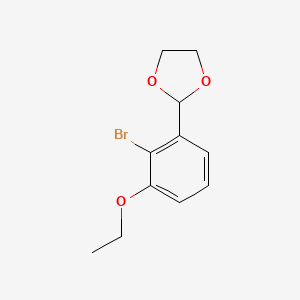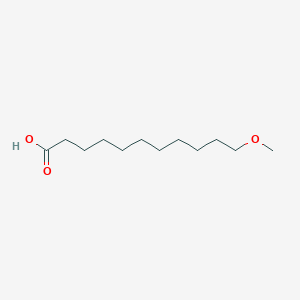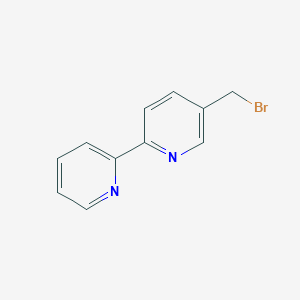
5-(bromomethyl)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bipyridine, 5-(bromomethyl)- is a chemical compound with the molecular formula C11H9BrN2 and a molecular weight of 249.11 g/mol . It is a derivative of bipyridine, where a bromomethyl group is attached to the 5th position of the bipyridine ring. This compound is known for its utility in various chemical reactions and its role as a ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine, 5-(bromomethyl)- typically involves the bromination of 5-methyl-2,2’-bipyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions for two days.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Bipyridine, 5-(bromomethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: It can participate in coupling reactions with boronic acids or esters in the presence of palladium catalysts to form bipyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Coupling Reactions: Palladium catalysts (e.g., PdCl2(PPh3)2) and boronic acids or esters under inert atmosphere.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, amines, or thioethers.
Coupling Products: Various bipyridine derivatives with different substituents on the pyridine rings.
Applications De Recherche Scientifique
2,2’-Bipyridine, 5-(bromomethyl)- is widely used in scientific research due to its versatility:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: It is used in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Its derivatives are explored for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2,2’-Bipyridine, 5-(bromomethyl)- primarily involves its role as a ligand. It coordinates with metal ions through the nitrogen atoms in the pyridine rings, forming stable complexes. These complexes can participate in various catalytic and redox processes, influencing the reactivity and selectivity of the reactions .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: The parent compound without the bromomethyl group.
5,5’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at the 5th positions.
6-Bromo-2,2’-bipyridine: A similar compound with a bromine atom at the 6th position.
Uniqueness: 2,2’-Bipyridine, 5-(bromomethyl)- is unique due to the presence of the bromomethyl group, which allows for further functionalization and derivatization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Propriétés
Numéro CAS |
98007-15-9 |
|---|---|
Formule moléculaire |
C11H9BrN2 |
Poids moléculaire |
249.11 g/mol |
Nom IUPAC |
5-(bromomethyl)-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7H2 |
Clé InChI |
BUYHNPMBJRJUPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC=C(C=C2)CBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
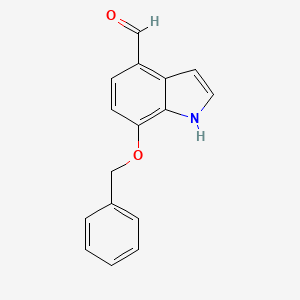


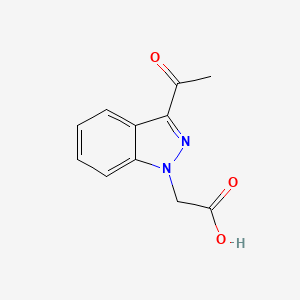
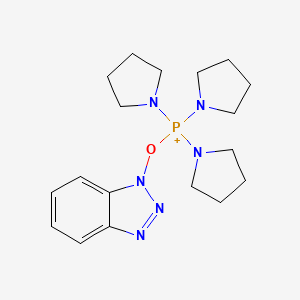
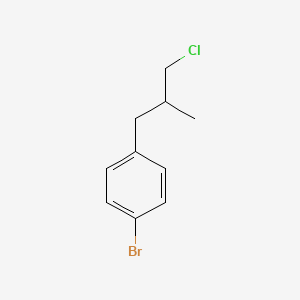
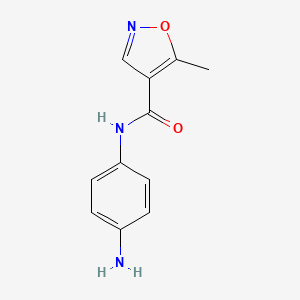
![7-Chloro-5-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B8747302.png)
